molecular formula C13H11F3N2 B6123262 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B6123262
M. Wt: 252.23 g/mol
InChI Key: KAKPABQLUODEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, also known as TPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. TPP belongs to the class of pyrazole compounds and has a unique chemical structure that makes it an attractive candidate for research.

Mechanism of Action

The exact mechanism of action of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to induce cell death by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. In neurodegenerative diseases, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to protect neurons from oxidative damage and improve cognitive function.
Biochemical and Physiological Effects
2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In inflammation, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to reduce inflammation and oxidative stress. In neurodegenerative diseases, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to improve cognitive function and protect neurons from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole in lab experiments is its unique chemical structure, which makes it an attractive candidate for research. Additionally, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to have low toxicity and high stability, making it a safe and reliable compound to work with. However, one of the limitations of using 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole in lab experiments is its high cost and complex synthesis process, which may limit its accessibility to researchers.

Future Directions

There are several future directions for research on 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole. In medicine, further studies are needed to investigate the potential of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, more research is needed to explore the potential of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole as a plant growth regulator and crop yield enhancer. In materials science, further studies are needed to explore the potential of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a synthetic compound with a unique chemical structure that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. The synthesis of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves a multi-step process that requires specialized knowledge and equipment. 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been extensively studied for its potential applications in various scientific fields, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves a multi-step process that requires specialized knowledge and equipment. One of the most common methods used for the synthesis of 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is the reaction between 1,3-cyclopentanedione and 3,3,3-trifluoroacetone in the presence of ammonium acetate and hydrazine hydrate. The reaction proceeds through a series of intermediate steps to yield 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole as the final product.

Scientific Research Applications

2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been extensively studied for its potential applications in various scientific fields. In medicine, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been studied for its ability to stimulate plant growth and improve crop yields. In materials science, 2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)12-10-7-4-8-11(10)17-18(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKPABQLUODEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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